molecular formula C10H11FO3 B13299629 2-(2-Fluoro-3-methoxyphenyl)propanoic acid

2-(2-Fluoro-3-methoxyphenyl)propanoic acid

Cat. No.: B13299629
M. Wt: 198.19 g/mol
InChI Key: FJNIRNAJCLGBMQ-UHFFFAOYSA-N
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Description

2-(2-Fluoro-3-methoxyphenyl)propanoic acid is a fluorinated aromatic propanoic acid derivative characterized by a phenyl ring substituted with both a fluoro (-F) group at the 2-position and a methoxy (-OCH₃) group at the 3-position, attached to a propanoic acid backbone.

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

2-(2-fluoro-3-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H11FO3/c1-6(10(12)13)7-4-3-5-8(14-2)9(7)11/h3-6H,1-2H3,(H,12,13)

InChI Key

FJNIRNAJCLGBMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=CC=C1)OC)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-3-methoxyphenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-fluoro-3-methoxybenzene.

    Grignard Reaction: The 2-fluoro-3-methoxybenzene is subjected to a Grignard reaction with ethylmagnesium bromide to form the corresponding phenylmagnesium bromide intermediate.

    Carboxylation: The phenylmagnesium bromide intermediate is then reacted with carbon dioxide to introduce the carboxylic acid group, forming 2-(2-Fluoro-3-methoxyphenyl)propanoic acid.

Industrial Production Methods

Industrial production methods for 2-(2-Fluoro-3-methoxyphenyl)propanoic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-3-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-Fluoro-3-methoxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as anti-inflammatory or analgesic responses.

Comparison with Similar Compounds

Acidity and Solubility

  • Fluorine vs. Methoxy Effects: The 2-fluoro substituent in the target compound increases acidity compared to non-fluorinated analogs (e.g., 3-(2-Methoxyphenyl)propanoic acid, pKa ~4.5–5.0 for similar acids). Fluorine’s electronegativity enhances deprotonation, improving water solubility in ionized forms .
  • Steric and Electronic Effects: The α-methyl group in 2-(2-Methoxyphenyl)-2-methylpropanoic acid reduces solubility due to increased hydrophobicity, contrasting with the unmodified backbone of the target compound .

Biological Activity

2-(2-Fluoro-3-methoxyphenyl)propanoic acid is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has a molecular formula of C11H13F O3 and a molecular weight of approximately 224.22 g/mol. Its structure features a propanoic acid backbone with a fluorine atom and a methoxy group attached to a phenyl ring, which may influence its biological properties.

The biological activity of 2-(2-Fluoro-3-methoxyphenyl)propanoic acid is thought to be mediated through its interactions with various biological targets, including enzymes and receptors. The presence of the fluorine and methoxy groups can enhance binding affinity and specificity, potentially affecting metabolic pathways and signaling mechanisms.

Biological Activity

Research indicates that 2-(2-Fluoro-3-methoxyphenyl)propanoic acid exhibits various biological activities, including:

  • Anti-inflammatory effects : Studies have shown that similar compounds can inhibit pro-inflammatory cytokines.
  • Antioxidant properties : The compound may scavenge free radicals, contributing to its protective effects against oxidative stress.
  • Antitumor activity : Preliminary studies suggest potential efficacy against certain cancer cell lines.

Case Studies

  • Anti-inflammatory Activity
    A study evaluated the anti-inflammatory effects of 2-(2-Fluoro-3-methoxyphenyl)propanoic acid in vitro. The results indicated significant inhibition of TNF-alpha production in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.
  • Antioxidant Activity
    In a cellular model, the compound demonstrated a dose-dependent reduction in reactive oxygen species (ROS), indicating strong antioxidant activity. This effect was attributed to the compound's ability to modulate cellular redox status.
  • Antitumor Effects
    A recent investigation into the antitumor properties revealed that 2-(2-Fluoro-3-methoxyphenyl)propanoic acid inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 10 to 30 µM.

Table 1: Summary of Biological Activities

Activity TypeEffect ObservedReference
Anti-inflammatoryInhibition of TNF-alpha production
AntioxidantReduction in ROS levels
AntitumorIC50 values between 10-30 µM

Table 2: Comparison with Related Compounds

Compound NameCAS NumberKey Features
2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid1259981-29-7Different substitution pattern on the aromatic ring
2-Amino-3-(6-chloro-2-fluoro-3-methoxyphenyl)propanoic acid1256482-68-4Variation in halogen positioning
2-Chloro-6-fluoro-dl-phenylalanine1256482-61-7Similar amino acid structure but lacks methoxy substitution

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